molecular formula C7H13Cl B15165035 3-Chloro-4-methylhex-1-ene CAS No. 158813-13-9

3-Chloro-4-methylhex-1-ene

Cat. No.: B15165035
CAS No.: 158813-13-9
M. Wt: 132.63 g/mol
InChI Key: CWHMOVMLMJJHNT-UHFFFAOYSA-N
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Description

3-Chloro-4-methylhex-1-ene is an organic compound belonging to the class of alkenes It features a chlorine atom and a methyl group attached to a hexene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-methylhex-1-ene can be synthesized through several methods. One common approach involves the chlorination of 4-methylhex-1-ene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methylhex-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophiles such as hydroxide ions or amines.

    Addition Reactions: The double bond in the hexene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form epoxides or diols using oxidizing agents like peroxycarboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Addition: Hydrogen chloride (HCl) or bromine (Br2) in an inert solvent.

    Oxidation: Meta-chloroperoxybenzoic acid (m-CPBA) in an organic solvent.

Major Products Formed

    Substitution: 4-Methylhex-1-ene derivatives with various functional groups.

    Addition: 3-Chloro-4-methylhexane or 3-Bromo-4-methylhexane.

    Oxidation: 3-Chloro-4-methylhexane-1,2-diol or 3-Chloro-4-methylhexane-1,2-epoxide.

Scientific Research Applications

3-Chloro-4-methylhex-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methylhex-1-ene involves its reactivity with various chemical species. The chlorine atom and the double bond in the hexene chain are key sites for chemical interactions. For example, in substitution reactions, the chlorine atom can be replaced by nucleophiles, while the double bond can undergo electrophilic addition reactions. These interactions are governed by the electronic structure of the molecule and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-3-methylhex-1-ene: Similar structure but with the chlorine atom on a different carbon.

    4-Chloro-4-methylhex-1-ene: Chlorine atom and methyl group on the same carbon.

    3-Bromo-4-methylhex-1-ene: Bromine atom instead of chlorine.

Uniqueness

3-Chloro-4-methylhex-1-ene is unique due to the specific positioning of the chlorine atom and the methyl group, which influences its reactivity and the types of reactions it can undergo. This positioning can lead to different reaction pathways and products compared to its isomers and analogs.

Properties

CAS No.

158813-13-9

Molecular Formula

C7H13Cl

Molecular Weight

132.63 g/mol

IUPAC Name

3-chloro-4-methylhex-1-ene

InChI

InChI=1S/C7H13Cl/c1-4-6(3)7(8)5-2/h5-7H,2,4H2,1,3H3

InChI Key

CWHMOVMLMJJHNT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C=C)Cl

Origin of Product

United States

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